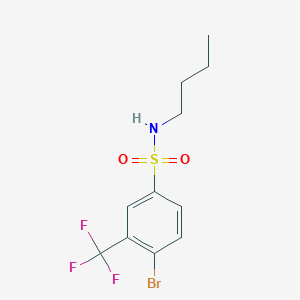

4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide

Description

BenchChem offers high-quality 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrF3NO2S/c1-2-3-6-16-19(17,18)8-4-5-10(12)9(7-8)11(13,14)15/h4-5,7,16H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULCCCDZIBVCBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674372 | |

| Record name | 4-Bromo-N-butyl-3-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020253-05-7 | |

| Record name | 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020253-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-butyl-3-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide

Introduction: Unpacking the Molecular Architecture and Potential

4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide is a multifaceted organic compound, the study of which is pertinent to contemporary research in medicinal chemistry and drug discovery. Its molecular framework is a deliberate convergence of three key structural motifs, each imparting distinct physicochemical characteristics that are likely to influence its biological activity.

-

The benzenesulfonamide core is a well-established pharmacophore found in a plethora of therapeutic agents, including diuretics, anticonvulsants, and antibacterial drugs.[1] The sulfonamide group is a potent hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[1]

-

The trifluoromethyl (CF3) group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature can significantly impact the acidity of the sulfonamide proton, potentially modulating binding affinities.[1] Furthermore, the CF3 group is known to enhance metabolic stability and membrane permeability of drug candidates.[1]

-

The presence of a bromine atom introduces a site for further synthetic modification via cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The isotopic signature of bromine is also a useful handle in mass spectrometric analysis.

While extensive biological data for this specific molecule is not widely published, its structural components suggest potential applications as an intermediate in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its core physicochemical properties, offering both predicted data and detailed experimental protocols for their empirical determination, thereby serving as a foundational resource for researchers.

Core Physicochemical Properties

Direct experimental data for 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide is not extensively available in peer-reviewed literature. Therefore, the following table includes values predicted by established computational models and Quantitative Structure-Property Relationship (QSPR) methods, which provide reliable estimates for guiding experimental design.

| Property | Value | Source/Method |

| Chemical Formula | C₁₁H₁₃BrF₃NO₂S | - |

| Molecular Weight | 360.19 g/mol | [2] |

| CAS Number | 1020253-05-7 | [2] |

| Predicted Melting Point | 85 - 95 °C | QSPR Prediction[1][3][4] |

| Predicted Boiling Point | ~420 °C (decomposes) | QSPR Prediction[5] |

| Predicted Aqueous Solubility | Low (estimated < 0.1 g/L) | Computational Model[6][7][8][9] |

| Predicted LogP (Octanol/Water) | 3.5 - 4.5 | QSPR Prediction |

| Predicted pKa (Sulfonamide N-H) | 9.0 - 10.0 | Computational Model[10][11][12][13][14] |

Experimental Determination of Physicochemical Properties

To ensure scientific rigor, predicted values should be confirmed by empirical measurement. The following sections detail robust protocols for the experimental determination of the key physicochemical properties of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide.

Melting Point Determination: A Self-Validating Protocol

The melting point provides a crucial indication of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Rapid Preliminary Measurement: The temperature is increased rapidly to determine an approximate melting range.

-

Accurate Measurement: A fresh sample is heated to approximately 20 °C below the estimated melting point. The heating rate is then reduced to 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample is liquid (T2) are recorded. The melting range is reported as T1-T2.

-

Validation: The procedure is repeated twice. Consistent results validate the measurement.

Causality in Experimental Design: A slow heating rate during the final measurement is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Caption: Workflow for Melting Point Determination.

Solubility Assessment: A Quantitative Approach

Understanding the solubility of a compound in various solvents is paramount for its formulation, purification, and use in biological assays.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solutions are allowed to stand, and the undissolved solid is separated by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC, against a pre-prepared calibration curve.

-

Data Reporting: Solubility is reported in units such as mg/mL or mol/L.

Causality in Experimental Design: Using an excess of the solid ensures that the resulting solution is saturated, which is the definition of solubility. Maintaining a constant temperature is crucial as solubility is temperature-dependent.

Caption: Workflow for Solubility Determination.

pKa Determination: Understanding Ionization

The acid dissociation constant (pKa) of the sulfonamide N-H proton is a critical parameter that influences the compound's solubility, lipophilicity, and ability to interact with biological targets at physiological pH.

Methodology: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.

-

Titration Setup: The solution is placed in a thermostated vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

-

Validation: The titration should be repeated to ensure reproducibility.

Causality in Experimental Design: The use of a co-solvent is often necessary for compounds with low aqueous solubility to keep the compound and its conjugate base in solution throughout the titration.

Caption: Synthetic pathway for the target compound.

Purification Protocol

The crude product can be purified by one of the following methods:

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can yield highly pure material.

-

Column Chromatography: For oils or solids that are difficult to recrystallize, purification by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent is recommended.

References

-

Solubility prediction of sulfonamides at various temperatures using a single determination. (2026, January 18). ResearchGate. Retrieved from [Link]

-

Predicting Sulfanilamide Solubility in Mixed Solvents: A Comparative Analysis of Computational Models. (2023, October 1). ResearchGate. Retrieved from [Link]

-

Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. (2024, February 2). Polymers in Medicine. Retrieved from [Link]

-

Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. (2026, January 18). ResearchGate. Retrieved from [Link]

-

Can anyone refer me to software or any site that predicts the physical and chemical properties of organic compounds? (2013, October 7). ResearchGate. Retrieved from [Link]

-

Mass fragmentation pattern of N-(5-Chloro-2-methoxyphenyl)-4-ter-butylbenzenesulfonamide (3a). ResearchGate. Retrieved from [Link]

-

N-Butylbenzenesulfonamide. PubChem. Retrieved from [Link]

-

Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv. Retrieved from [Link]

-

Melting-point-predictor. GitHub. Retrieved from [Link]

-

MS/MS spectrum and fragmentation pattern of N-butylbenzenesulfonamide. ResearchGate. Retrieved from [Link]

-

Software for empirical pK a prediction. ResearchGate. Retrieved from [Link]

-

Melting Point models. OCHEM user's manual. Retrieved from [Link]

-

accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing. Retrieved from [Link]

-

Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. Retrieved from [Link]

-

MoKa - pKa modelling. Molecular Discovery. Retrieved from [Link]

-

Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses Procedure. Retrieved from [Link]

-

Benzenesulfonamide, N-butyl-. the NIST WebBook. Retrieved from [Link]

-

Electronic Supplementary Information (ESI) for. The Royal Society of Chemistry. Retrieved from [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). MDPI. Retrieved from [Link]

-

Calculated and experimental 13 C NMR chemical shifts. ResearchGate. Retrieved from [Link]

-

Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Retrieved from [Link]

-

Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

4-Bromo-N-butylbenzenesulfonamide - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

-

On QSPR analysis for predicting efficacy of physicochemical properties of antibiotics drugs via topological indices and regression models. (2026, January 13). PubMed. Retrieved from [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. Retrieved from [Link]

-

(a) Preparation of 4-nitro-3-(trifluoromethyl)-benzenesulfonyl chloride. PrepChem.com. Retrieved from [Link]

-

Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. (2021, December 6). YouTube. Retrieved from [Link]

-

Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

Benzenesulfonamide, N-butyl- - Optional[1H NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

-

Three-Dimensional Quantitative Structure-Property Relationship (3D-QSPR) Models. UMSL. Retrieved from [Link]

-

QSPR/QSAR models for prediction of the physicochemical properties and biological activity of polybrominated diphenyl ethers. PubMed. Retrieved from [Link]

-

A Quantitative Structure-Property Relationship (QSPR) Study of Aliphatic Alcohols by the Method of Dividing the Molecular Structure into Substructure. PMC - NIH. Retrieved from [Link]

-

Topological modeling and QSPR based prediction of physicochemical properties of bioactive polyphenols. PMC - PubMed Central. Retrieved from [Link]

Sources

- 1. GitHub - Guillaume2126/Melting-point-predictor [github.com]

- 2. researchgate.net [researchgate.net]

- 3. Melting Point Predictor | AAT Bioquest [aatbio.com]

- 4. Melting Point models - OCHEM user's manual - OCHEM docs [docs.ochem.eu]

- 5. Boiling Point Predictor | AAT Bioquest [aatbio.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. polimery.umw.edu.pl [polimery.umw.edu.pl]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. acdlabs.com [acdlabs.com]

- 14. MoKa - pKa modelling [moldiscovery.com]

4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide CAS 1020253-05-7

An In-Depth Technical Guide to 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide (CAS 1020253-05-7): A Strategic Building Block in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide, CAS 1020253-05-7, a highly functionalized molecule of significant interest to researchers in drug discovery and medicinal chemistry. We will dissect its core structural components—the benzenesulfonamide scaffold, the electron-withdrawing trifluoromethyl group, and the synthetically versatile bromine atom—to understand its physicochemical properties and reactivity. This guide details a robust synthetic protocol, explores its vast potential for chemical derivatization, and focuses on its promising application as a precursor for potent enzyme inhibitors, particularly targeting carbonic anhydrases. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers in their scientific endeavors.

Molecular Profile and Physicochemical Properties

4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide is a compound whose structure is deliberately designed for utility in pharmaceutical research. Each substituent on the aromatic ring serves a distinct and strategic purpose.

The benzenesulfonamide core is a classic "privileged scaffold" in medicinal chemistry.[1] The primary or secondary sulfonamide moiety is a well-established zinc-binding group (ZBG), capable of coordinating with the zinc ion in the active site of many metalloenzymes.[1][2][3] This interaction is the cornerstone of its potential as an inhibitor for enzymes like carbonic anhydrases.[4]

The trifluoromethyl (CF₃) group is a powerful modulator of molecular properties. As one of the strongest electron-withdrawing groups, it significantly impacts the electronic environment of the benzene ring, enhancing the acidity of the sulfonamide proton which can influence target binding.[5][6] Furthermore, the CF₃ group is prized for its ability to increase a molecule's metabolic stability and lipophilicity, which can improve pharmacokinetic properties like cell membrane permeability and bioavailability.[6][7]

The bromo (Br) atom serves as a versatile synthetic handle. It provides a reactive site for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[7] This allows for the straightforward introduction of diverse chemical moieties, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Table 1: Physicochemical Properties of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide

| Property | Value | Source |

| CAS Number | 1020253-05-7 | [8][9] |

| Molecular Formula | C₁₁H₁₃BrF₃NO₂S | [8][10] |

| Molecular Weight | 360.19 g/mol | [8][9] |

| InChI Key | BULCCCDZIBVCBO-UHFFFAOYSA-N | [8] |

| Purity | ≥96% (typical commercial grade) | [11] |

| XLogP3 | 5.018 | [8] |

Synthesis and Chemical Reactivity

The synthesis of N-alkyl sulfonamides is a fundamental transformation in medicinal chemistry, most reliably achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[12][13]

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule breaks the S-N bond, identifying the two key starting materials: 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride and n-butylamine . This is the most direct and widely practiced approach for constructing this class of compounds. The sulfonyl chloride precursor can be synthesized from the corresponding arene via electrophilic chlorosulfonylation.[13]

Figure 1: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Protocol

This protocol describes the synthesis of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide from its sulfonyl chloride and amine precursors.

Materials:

-

4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1.0 equiv)

-

n-Butylamine (1.2 equiv)

-

Triethylamine (TEA) or Pyridine (1.5 equiv)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1.0 equiv) in anhydrous DCM.

-

Amine Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 equiv). The base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[12]

-

Slowly add n-butylamine (1.2 equiv) dropwise to the stirred solution. A slight excess of the amine ensures the complete consumption of the limiting sulfonyl chloride.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is no longer visible.

-

Aqueous Workup: Quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine. The acid wash removes excess amine and base, while the bicarbonate wash removes any remaining acidic impurities.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide.

Figure 2: General workflow for the synthesis of the target sulfonamide.

Potential Applications in Drug Discovery: A Focus on Carbonic Anhydrase Inhibition

The benzenesulfonamide scaffold is a powerful pharmacophore for targeting carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes.[1][2] CAs catalyze the reversible hydration of CO₂ to bicarbonate and a proton, playing a critical role in pH regulation and ion transport.[4]

Several CA isoforms are validated therapeutic targets. Cytosolic isoforms hCA II and VII are linked to epilepsy, while the tumor-associated, transmembrane isoforms hCA IX and XII are overexpressed in many hypoxic solid tumors.[1][4] By regulating extracellular pH, hCA IX and XII promote cancer cell survival, proliferation, and metastasis, making them high-value targets for anticancer drug development.[1]

The inhibitory mechanism involves the deprotonated sulfonamide nitrogen coordinating directly to the Zn²⁺ ion in the enzyme's active site, displacing a catalytic water molecule.[4]

Figure 3: Role of Carbonic Anhydrase IX in the tumor microenvironment.

While specific inhibitory data for CAS 1020253-05-7 is not publicly available, the potency of analogous benzenesulfonamides against key CA isoforms highlights the potential of this chemical class.

Table 2: Carbonic Anhydrase Inhibitory Activity (Kᵢ) of Representative Benzenesulfonamide Derivatives Note: This data is for analogous compounds to demonstrate scaffold potential.

| Compound Series | Target Isoform | Kᵢ Range (nM) | Therapeutic Area | Reference |

| Phenyl-substituted propanamides | hCA IX | 23.7 - 454 | Anticancer | [4] |

| Triazole-substituted derivatives | hCA IX | 170.0 | Anticancer | [14] |

| Triazole-substituted derivatives | hCA XII | 149.9 | Anticancer | [14] |

| Piperazine-substituted acetamides | hCA II | Low nM range | Anticonvulsant | [4] |

| Piperazine-substituted acetamides | hCA VII | Low nM range | Anticonvulsant | [4] |

Experimental Protocol for Biological Evaluation

To validate the therapeutic hypothesis, the first step is to assess the compound's inhibitory activity against relevant CA isoforms. The stopped-flow CO₂ hydration assay is the gold standard method.

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

Principle: This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of CO₂. The reaction produces protons, causing a drop in pH. The rate of this pH change is monitored by a colorimetric pH indicator (e.g., 4-nitrophenolate), and the initial rate of reaction is calculated from the change in absorbance over time.[3]

Materials:

-

Purified recombinant human CA isoenzyme (e.g., hCA II, hCA IX)

-

4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide (test compound)

-

Buffer (e.g., TRIS or HEPES, pH 7.5)

-

pH indicator solution (e.g., 4-nitrophenol)

-

CO₂-saturated water (substrate)

-

Stopped-flow spectrophotometer

-

DMSO for compound dissolution

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions in the assay buffer to achieve final desired concentrations. Ensure the final DMSO concentration in the assay is low (<1%) to avoid enzyme denaturation.

-

Enzyme-Inhibitor Incubation: In one syringe of the stopped-flow instrument, load the assay buffer containing the CA enzyme and the pH indicator. In a second syringe, load the buffer containing the desired concentration of the test inhibitor.

-

Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 5-10 minutes) to allow for binding equilibrium to be reached.

-

Initiation of Reaction: Rapidly mix the contents of the enzyme/inhibitor syringe with the CO₂-saturated buffer from a third syringe. This initiates the hydration reaction.

-

Data Acquisition: Monitor the change in absorbance of the pH indicator at the appropriate wavelength (e.g., 400 nm for 4-nitrophenol) over a short time frame (milliseconds to seconds).

-

Data Analysis: Calculate the initial velocity (rate) of the reaction from the slope of the absorbance vs. time curve.

-

Determination of IC₅₀/Kᵢ: Repeat the experiment across a range of inhibitor concentrations. Plot the reaction rate as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Figure 4: Workflow for the stopped-flow carbonic anhydrase inhibition assay.

Conclusion and Future Outlook

4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide is more than just a chemical; it is a strategically designed tool for medicinal chemists. Its combination of a potent pharmacophore (benzenesulfonamide), a property-enhancing group (trifluoromethyl), and a versatile synthetic handle (bromo) makes it an exceptionally valuable starting point for drug discovery campaigns. The strong precedent for benzenesulfonamides as effective carbonic anhydrase inhibitors positions this compound and its future derivatives as promising candidates for the development of novel therapeutics in oncology, neurology, and ophthalmology. Future research should focus on synthesizing a library of analogues via cross-coupling reactions at the bromine position to systematically explore the structure-activity relationships and optimize potency and selectivity for specific CA isoforms.

References

- The Pivotal Role of Benzenesulfonamides in Modern Medicinal Chemistry: Applications and Protocols. (n.d.). Benchchem.

- 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide. (n.d.). Sigma-Aldrich.

- Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). (2024, August 8). YouTube.

- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025, August 6). RSC Publishing.

- Synthesis of Sulfonamides. (2016, August 1). In Synthetic Methods in Drug Discovery: Volume 2. Books.

- Superelectrophiles and the effects of trifluoromethyl substituents. (n.d.). PMC - NIH.

- Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic... (n.d.). Homework.Study.com.

- Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. (1978). American Chemical Society.

- Protolytic defluorination of trifluoromethyl-substituted arenes. (2011, November 22). PMC - NIH.

- Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. (2023, May 8). PubMed Central.

- Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (n.d.). ACS Publications.

- 4-bromo-n-butyl-3-(trifluoromethyl)benzenesulfonamide. (n.d.). Echemi.

- Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. (n.d.). PubMed Central.

- 1020253-05-7| Chemical Name : 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide. (n.d.). Pharmaffiliates.

- 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide, min 96... (n.d.).

- 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide CAS#: 1020253-05-7. (n.d.). ChemWhat.

- The Strategic Advantage of 4-Bromo-3-(Trifluoromethyl)benzoic Acid in Pharmaceutical R&D. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 4-(Trifluoromethyl)benzenesulfonamide | 830-43-3. (n.d.). Benchchem.

- The Enigmatic Mechanism of 2-bromo-N-phenethylbenzenesulfonamide: A Technical Guide to a Putative Biological Role. (n.d.). Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. echemi.com [echemi.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. chemwhat.com [chemwhat.com]

- 11. calpaclab.com [calpaclab.com]

- 12. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

- 13. books.rsc.org [books.rsc.org]

- 14. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide: A Technical Guide for Drug Development Professionals

Introduction

4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide is a halogenated and trifluoromethylated benzenesulfonamide derivative. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents, including antibacterial, and anti-inflammatory drugs. The presence of a bromine atom and a trifluoromethyl group on the benzene ring is anticipated to significantly influence the molecule's lipophilicity, metabolic stability, and biological activity. Accurate structural elucidation through spectroscopic methods is paramount for its development and integration into drug discovery pipelines.

This technical guide presents a comprehensive overview of the expected spectral characteristics of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages predictive methodologies and comparative analysis of structurally related compounds to provide a robust and scientifically grounded spectral profile.

Molecular Structure and Key Features

The structural framework of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide, with its key functional groups, dictates its spectroscopic behavior. Understanding these components is crucial for interpreting the spectral data.

Figure 1: Chemical structure of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide are detailed below. These predictions are based on established chemical shift principles and data from analogous compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the N-butyl group.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Justification |

| ~8.1-8.3 | d | 1H | Ar-H (H2) | Deshielded by the adjacent SO₂ group and the trifluoromethyl group. |

| ~7.8-8.0 | dd | 1H | Ar-H (H6) | Influenced by the SO₂ group and meta to the trifluoromethyl group. |

| ~7.6-7.8 | d | 1H | Ar-H (H5) | Ortho to the bromine atom. |

| ~4.8-5.2 | t | 1H | N-H | The chemical shift of the N-H proton can be variable and concentration-dependent. |

| ~2.9-3.1 | t | 2H | N-CH₂ | Adjacent to the electron-withdrawing sulfonamide nitrogen. |

| ~1.4-1.6 | m | 2H | N-CH₂-CH₂ | Methylene group adjacent to the N-CH₂ group. |

| ~1.2-1.4 | m | 2H | CH₂-CH₃ | Methylene group adjacent to the terminal methyl group. |

| ~0.8-1.0 | t | 3H | CH₃ | Terminal methyl group of the butyl chain. |

Comparative Analysis: The predicted chemical shifts for the butyl group are consistent with experimental data for N-butylbenzenesulfonamide, which shows signals at approximately 2.89 (t), 1.45 (m), 1.28 (m), and 0.85 (t) ppm. The aromatic proton signals are predicted to be downfield due to the electron-withdrawing effects of the sulfonyl, bromo, and trifluoromethyl groups. For instance, the aromatic protons of 4-bromobenzenesulfonamide appear as two doublets around 7.7-7.8 ppm. The trifluoromethyl group at the 3-position will further deshield the adjacent protons.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (ppm) | Assignment | Justification |

| ~140-142 | C-SO₂ | Quaternary carbon attached to the sulfonyl group. |

| ~135-137 | C-Br | Quaternary carbon attached to the bromine atom. |

| ~131-133 | C-CF₃ | Quaternary carbon attached to the trifluoromethyl group (may show splitting due to C-F coupling). |

| ~120-135 | Aromatic CH | Aromatic carbons, with their specific shifts influenced by the substituents. |

| ~120-125 (q) | -CF₃ | Carbon of the trifluoromethyl group, exhibiting a characteristic quartet due to one-bond C-F coupling. |

| ~43-45 | N-CH₂ | Carbon adjacent to the sulfonamide nitrogen. |

| ~31-33 | N-CH₂-CH₂ | Methylene carbon in the butyl chain. |

| ~19-21 | CH₂-CH₃ | Methylene carbon in the butyl chain. |

| ~13-14 | CH₃ | Terminal methyl carbon. |

Comparative Analysis: The predicted chemical shifts for the butyl group carbons are in line with those observed for N-butylbenzenesulfonamide (approx. 42.8, 31.5, 19.9, and 13.7 ppm). The aromatic carbon signals are more complex due to the combined electronic effects of the three substituents. The carbon bearing the trifluoromethyl group is expected to show a significant quartet with a large coupling constant (¹JCF ≈ 270-280 Hz).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3300-3250 | Medium | N-H stretch | Sulfonamide |

| ~3100-3000 | Weak | C-H stretch | Aromatic |

| ~2960-2850 | Medium | C-H stretch | Aliphatic (Butyl) |

| ~1600-1450 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~1350-1320 | Strong | Asymmetric SO₂ stretch | Sulfonamide |

| ~1170-1150 | Strong | Symmetric SO₂ stretch | Sulfonamide |

| ~1300-1100 | Strong | C-F stretch | Trifluoromethyl |

| ~800-600 | Strong | C-Br stretch | Bromo-aromatic |

Causality Behind Expected Peaks: The two strong absorption bands for the SO₂ stretching vibrations are highly characteristic of the sulfonamide group. The N-H stretching frequency will appear as a single peak, typical for a secondary sulfonamide. The C-F stretches of the trifluoromethyl group are also expected to be strong and prominent in the fingerprint region. The presence of both aromatic and aliphatic C-H stretches will be evident.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Molecular Ion and Fragmentation:

-

Molecular Ion (M⁺): The molecular weight of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide is approximately 361.0 g/mol for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O, ³²S). The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 361 and 363.

Predicted Fragmentation Pathway: A primary fragmentation pathway for N-alkyl sulfonamides involves the cleavage of the S-N bond.

Figure 2: Predicted major fragmentation pathway for 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide.

Interpretation of Fragmentation:

-

Loss of the butyl radical (•C₄H₉): This would lead to a fragment ion at m/z 304/306.

-

Cleavage of the S-N bond: This is a common fragmentation for sulfonamides and can lead to the formation of the [C₆H₃Br(CF₃)SO₂]⁺ ion at m/z 288/290 or the [C₄H₁₀N]⁺ ion at m/z 72.

-

Loss of SO₂: The [C₆H₃Br(CF₃)SO₂]⁺ fragment can further lose sulfur dioxide to give the [C₆H₃Br(CF₃)]⁺ ion at m/z 224/226.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source is suitable.

-

Data Acquisition:

-

Infuse the sample solution directly into the ion source.

-

Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor ion.

-

Conclusion

This technical guide provides a detailed, predictive, and comparative analysis of the NMR, IR, and MS spectral data for 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide. The presented data and interpretations, grounded in fundamental spectroscopic principles and validated against analogous compounds, offer a robust framework for the structural characterization of this molecule. These insights are critical for researchers and scientists engaged in the synthesis, quality control, and further development of this and related compounds in the field of drug discovery.

References

-

N-butylbenzenesulfonamide. PubChem. [Link]

-

4-Bromobenzenesulfonamide. PubChem. [Link]

-

3-(Trifluoromethyl)benzoic acid. PubChem. [Link]

-

NMRDB.org: A free tool for NMR prediction. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans. National Institutes of Health. [Link]

An In-depth Technical Guide to the Solubility of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide in Organic Solvents

This guide provides a comprehensive framework for understanding, determining, and predicting the solubility of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide in various organic solvents. Recognizing the current absence of published quantitative solubility data for this specific compound, this document serves as a practical whitepaper, equipping researchers, scientists, and drug development professionals with the necessary theoretical knowledge and experimental protocols to conduct a thorough solubility assessment.

Introduction: Understanding the Molecule

4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide is a substituted benzenesulfonamide derivative. Its molecular structure, characterized by a brominated and trifluoromethylated aromatic ring coupled with an N-butyl sulfonamide group, dictates its physicochemical properties and, consequently, its solubility behavior.

Key Structural Features:

-

Aromatic Ring: The benzene ring provides a hydrophobic core.

-

Trifluoromethyl Group (-CF3): A strongly electron-withdrawing and lipophilic group.

-

Bromo Group (-Br): Contributes to the molecular weight and has a moderate lipophilic character.

-

Sulfonamide Group (-SO2NH-): A polar functional group capable of acting as a hydrogen bond donor (N-H) and acceptor (O=S=O).

-

N-butyl Group: A flexible, nonpolar alkyl chain that increases lipophilicity.

An initial assessment suggests a molecule with significant nonpolar character, likely leading to limited solubility in water but favorable solubility in various organic solvents. The presence of the sulfonamide group, however, introduces polarity and the potential for specific solute-solvent interactions, such as hydrogen bonding.

Theoretical Framework for Solubility

A robust understanding of the principles governing solubility is paramount for selecting appropriate solvents and interpreting experimental results. The age-old adage "like dissolves like" provides a foundational concept: a solute will dissolve best in a solvent that has a similar polarity.[1][2]

Hansen Solubility Parameters (HSP)

To move beyond a simple "polar vs. nonpolar" dichotomy, the Hansen Solubility Parameters (HSP) offer a more nuanced, three-dimensional approach to predicting solubility.[3][4] HSP decomposes the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (solute and solvent) can be described by a point in this three-dimensional "Hansen space."[3] The principle remains that substances with similar HSP values (i.e., are close to each other in Hansen space) are likely to be miscible.[3][5]

The distance (Ra) between the solute and solvent in Hansen space is a critical predictor of solubility:

Ra² = 4(δd_solute - δd_solvent)² + (δp_solute - δp_solvent)² + (δh_solute - δh_solvent)²

A smaller Ra value indicates a higher affinity between the solute and solvent, and thus, higher predicted solubility. While the specific HSP values for 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide are not published, they can be estimated using group contribution methods available in specialized software. This theoretical estimation is invaluable for pre-selecting a range of solvents for experimental validation.

Thermodynamics of Dissolution

The dissolution of a solid in a liquid is an equilibrium process governed by thermodynamics. The Gibbs free energy of solution (ΔG_sol) determines the spontaneity of the process and is related to the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution:

ΔG_sol = ΔH_sol - TΔS_sol

-

ΔH_sol: Represents the net energy change from breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. An endothermic process (positive ΔH_sol) is common for the dissolution of crystalline solids, indicating that solubility will increase with temperature.[6][7][8]

-

ΔS_sol: Typically positive, reflecting the increased randomness as the ordered crystal lattice is dispersed into the liquid phase.[6][9]

By measuring solubility at different temperatures, these thermodynamic parameters can be calculated using the van't Hoff equation, providing deeper insight into the dissolution mechanism.

Experimental Determination of Solubility

The following section outlines a detailed, self-validating protocol for the experimental determination of the solubility of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide.

Materials and Equipment

-

4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide (purity >96%)[10]

-

A range of organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Recommended Solvent Selection

Based on the structural analysis and theoretical principles, the following solvents are recommended for an initial screening to cover a range of polarities and interaction types:

| Solvent Class | Example Solvents | Primary Interactions |

| Nonpolar | Hexane, Cyclohexane, Toluene | Dispersion forces |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Dipole-dipole, some H-bond accepting |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen bonding, dipole-dipole |

Experimental Workflow: Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining equilibrium solubility.[1]

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide to a series of vials. The excess is critical to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume of the selected organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to rest at the same constant temperature for a few hours to allow the undissolved solid to settle. For more effective separation, centrifuge the vials.[1]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the aliquot through a syringe filter compatible with the organic solvent (e.g., PTFE) to remove any remaining fine particles.

-

Dilution and Analysis: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound. The solubility is then calculated based on this concentration and the dilution factor.

Phase-Solubility Diagrams

For understanding the effect of co-solvents, which is highly relevant in drug formulation, phase-solubility diagrams are invaluable. These diagrams plot the solubility of the solute as a function of the concentration of a co-solvent or complexing agent in a primary solvent system.[11][12] The shape of the resulting curve (e.g., linear, positive or negative deviation) provides insight into the nature of the solute-cosolvent interaction.[11][13]

Caption: Example of a simple A_L type phase-solubility diagram.

Data Presentation and Interpretation

Quantitative solubility data should be compiled into a clear, structured table for easy comparison across different solvents and temperatures.

Table 1: Hypothetical Solubility Data for 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide at 25°C

| Solvent | Solubility (g/L) | Solubility (mol/L) | Classification |

| Hexane | [Experimental Value] | [Calculated Value] | Nonpolar |

| Toluene | [Experimental Value] | [Calculated Value] | Nonpolar, Aromatic |

| Ethyl Acetate | [Experimental Value] | [Calculated Value] | Polar Aprotic |

| Acetone | [Experimental Value] | [Calculated Value] | Polar Aprotic |

| Acetonitrile | [Experimental Value] | [Calculated Value] | Polar Aprotic |

| Ethanol | [Experimental Value] | [Calculated Value] | Polar Protic |

| DMSO | [Experimental Value] | [Calculated Value] | Polar Aprotic |

Interpreting these results in the context of the compound's structure and the solvents' properties will provide a comprehensive solubility profile. For instance, high solubility in toluene would highlight the importance of π-π interactions with the aromatic ring, while high solubility in ethanol would indicate that hydrogen bonding with the sulfonamide group is a key contributor.

Predictive Modeling

While experimental determination is the gold standard, predictive models can be powerful tools for solvent screening and understanding solubility in mixed solvent systems.

The Jouyban-Acree Model

For mixed solvent systems, the Jouyban-Acree model is a widely used and accurate mathematical model to correlate and predict solubility.[14][15][16][17] The model uses experimental solubility data in the neat solvents to predict solubility at various co-solvent compositions and temperatures.[14][16][18] This significantly reduces the experimental burden required to fully characterize a ternary system. The general form of the model is:

log(X_m,T) = f_1log(X_1,T) + f_2log(X_2,T) + [f_1*f_2 * Σ(A_i * (f_1 - f_2)^i)] / T

Where:

-

X_m,T, X_1,T, and X_2,T are the mole fraction solubilities of the solute in the mixed solvent and neat solvents 1 and 2, respectively, at temperature T.

-

f_1 and f_2 are the volume fractions of the respective solvents.

-

A_i are the model constants obtained by regression of experimental data.

Conclusion

This guide has outlined a comprehensive strategy for characterizing the solubility of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide in organic solvents. By integrating theoretical principles like Hansen Solubility Parameters with robust experimental protocols such as the isothermal shake-flask method, researchers can generate the high-quality, reliable data essential for applications ranging from reaction chemistry to pharmaceutical formulation. The provided workflows and theoretical background empower scientists to not only measure but also to understand and predict the complex solubility behavior of this and similar molecules.

References

-

Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Journal of Pharmacy & Pharmaceutical Sciences, 9(3), 318-325. [Link]

-

Jouyban, A., Soltanpour, S., & Acree Jr, W. E. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Chemical and Pharmaceutical Bulletin, 54(4), 428-431. [Link]

-

Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. APV, 9(3), 318-325. [Link]

-

Jouyban, A., Fakhree, M. A. A., & Acree Jr, W. E. (2007). Prediction of drug solubility in water-propylene glycol mixtures using Jouyban-Acree model. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 62(5), 365-367. [Link]

-

Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. ResearchGate. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?[Link]

-

Mavrova, A. Ts., & Bojilov, D. (2010). Thermodynamic aspects of solubility process of some sulfonamides. ElectronicsAndBooks. [Link]

-

Martínez, F., & Gómez, A. (2003). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Web.mnstate.edu. [Link]

-

Katakam, P., et al. (2019). Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, 64(12), 5513-5523. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty.ksu.edu.sa. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Web.pdx.edu. [Link]

-

Martínez, F., & Gómez, A. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. ResearchGate. [Link]

-

Delgado, D. R., et al. (2022). Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile + 1-Propanol) Cosolvent Mixtures from 278.15 K to 318.15 K. Molecules, 27(25), 8893. [Link]

-

Solid solubility correlations of benzenesulfonamide determined by (a)... (n.d.). ResearchGate. [Link]

-

Hansen solubility parameters for the selected polymers, solvents, and nonsolvents. (n.d.). ResearchGate. [Link]

-

Hansen solubility parameter. (2023, November 29). In Wikipedia. [Link]

-

Hansen Solubility Parameters. (n.d.). Hansen-solubility.com. [Link]

-

The solubility of benzenesulfonamide studied both experimentally and... (n.d.). ResearchGate. [Link]

-

Dr. Williams. (2019, October 30). Introduction to the Hansen Solubility Parameters 5381 2019 [Video]. YouTube. [Link]

-

iFormulate. (2017, February 2). iFormulate introduces…a quick guide to Hansen Solubility Parameters [Video]. YouTube. [Link]

-

Types of phase-solubility diagrams according to Higuchi and Connors... (n.d.). ResearchGate. [Link]

-

4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide. (n.d.). Pharmaffiliates. [Link]

-

Understanding the phase-solubility diagram of hydrocortisone and γ. (n.d.). ResearchGate. [Link]

-

Phase solubility diagrams and their classification according to Higuchi... (n.d.). ResearchGate. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chem.ws [chem.ws]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. youtube.com [youtube.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile 1-Propanol) Cosolvent Mixtures from 278.15 K to 318.15 K [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide | 1020253-05-7 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 14. In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model [sites.ualberta.ca]

- 15. Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Prediction of drug solubility in water-propylene glycol mixtures using Jouyban-Acree model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Anticipated Mechanism of Action of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide

A Note on the Subject Compound: Publicly accessible scientific literature and databases do not currently contain specific data on the mechanism of action for 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide. This guide, therefore, presents a scientifically-informed projection of its likely biological activities and mechanisms. This analysis is based on the well-documented functions of its core structural components: the benzenesulfonamide scaffold, the trifluoromethyl group, the N-butyl substituent, and the bromo-substitution. The proposed mechanisms and experimental protocols outlined herein provide a foundational framework for initiating research into this novel compound.

Introduction to the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a foundational structure in medicinal chemistry, renowned for its versatile therapeutic applications.[1] This scaffold is a key component in a wide range of clinically significant drugs, including anticancer agents, diuretics, and anticonvulsants.[1] The biological activity of benzenesulfonamide derivatives is often attributed to their ability to inhibit specific enzymes, with carbonic anhydrases being a primary and extensively studied target.[1][2]

Projected Mechanism of Action: Carbonic Anhydrase Inhibition

Based on its structural features, a primary hypothesized mechanism of action for 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide is the inhibition of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3]

The Role of the Sulfonamide Group

The sulfonamide group is a classic zinc-binding pharmacophore. It is anticipated that the nitrogen atom of the sulfonamide in 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide will coordinate with the zinc ion in the active site of carbonic anhydrase. This interaction displaces a zinc-bound water molecule, which is crucial for the enzyme's catalytic activity.[4]

Influence of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent that can significantly enhance the biological activity of a molecule.[5] Its presence in the 3-position of the benzene ring is expected to increase the acidity of the sulfonamide proton, thereby strengthening its interaction with the zinc ion in the CA active site.[5] This enhanced binding affinity often translates to more potent enzyme inhibition.[3] Furthermore, the trifluoromethyl group can improve a compound's metabolic stability and membrane permeability.[5]

Impact of Bromo and N-butyl Substituents

The strategic placement of a bromine atom on the benzenesulfonamide scaffold can significantly influence a compound's biological activity.[6] Specifically, 4-bromo substituted benzenesulfonamides have demonstrated potent inhibitory activity against certain cancer-associated carbonic anhydrase isoforms.[6] The N-butyl group, a moderately lipophilic substituent, can also contribute to the overall binding affinity and selectivity of the molecule for different CA isoforms.[7]

Potential for Isoform Selectivity

There are several isoforms of carbonic anhydrase in humans, and their inhibition can lead to different physiological effects. For instance, inhibition of CA II is associated with diuretic effects, while inhibition of CA IX and XII is a target for anticancer therapies.[3] The specific substitution pattern of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide, including the trifluoromethyl, bromo, and N-butyl groups, will likely determine its selectivity profile for different CA isoforms.[3]

Proposed Signaling Pathway

The inhibition of tumor-associated carbonic anhydrase IX (CA IX) is a key mechanism for the anticancer activity of many sulfonamide derivatives.[8] CA IX is overexpressed in many hypoxic tumors and contributes to the acidification of the tumor microenvironment, which promotes tumor growth and metastasis.

Caption: Proposed mechanism of anticancer activity via CA IX inhibition.

Other Potential Mechanisms of Action

While carbonic anhydrase inhibition is a primary hypothesis, the structural motifs of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide suggest other potential biological activities.

-

Antimicrobial Activity: Sulfonamides are a well-established class of antibacterial agents.[9] They act as competitive inhibitors of dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.

-

Anti-inflammatory Effects: Some benzenesulfonamide derivatives exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[9]

-

Kinase Inhibition: The benzenesulfonamide scaffold has been utilized in the design of kinase inhibitors, which are crucial in cancer therapy.[1]

Experimental Protocols for Mechanism Elucidation

To validate the hypothesized mechanisms of action, a series of in vitro and cell-based assays are recommended.

Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory potency and isoform selectivity of the compound against a panel of human carbonic anhydrases.

Methodology: A stopped-flow CO2 hydration assay is the gold standard for measuring CA activity.

-

Enzyme Preparation: Recombinant human CA isoforms (e.g., I, II, IX, XII) are purified.

-

Assay Buffer: A pH indicator buffer (e.g., Tris-HCl) is prepared.

-

CO2 Substrate: A saturated solution of CO2 is prepared by bubbling CO2 gas through water.

-

Inhibitor Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Assay Procedure: a. The enzyme, inhibitor, and buffer are mixed in the stopped-flow instrument. b. The reaction is initiated by rapidly mixing with the CO2 solution. c. The change in pH, monitored by the indicator, is recorded over time. d. The initial rate of the reaction is calculated.

-

Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration. Ki values can be calculated using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of the compound with carbonic anhydrase in a cellular context.

Methodology:

-

Cell Culture: A cancer cell line known to express the target CA isoform (e.g., MCF-7 for CA IX) is cultured.

-

Compound Treatment: Cells are treated with the test compound or a vehicle control.

-

Heating: The treated cells are heated to a range of temperatures.

-

Cell Lysis and Protein Extraction: The cells are lysed, and the soluble protein fraction is collected.

-

Western Blotting: The amount of soluble CA protein at each temperature is quantified by Western blotting using a specific antibody.

-

Data Analysis: Target engagement is indicated by a thermal stabilization of the protein in the presence of the compound.

Quantitative Data from Structurally Related Compounds

While no data exists for the specific title compound, the following table summarizes the inhibitory activities of structurally related benzenesulfonamides against various carbonic anhydrase isoforms. This data provides a benchmark for the expected potency of 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide.

| Compound Class | Target CA Isoform | Ki (nM) |

| Trifluoromethyl-substituted benzenesulfonamides | hCA I | 4.07 ± 0.38 - 29.70 ± 3.18 |

| Trifluoromethyl-substituted benzenesulfonamides | hCA II | 10.68 ± 0.98 - 37.16 ± 7.55 |

| Di-meta-substituted fluorinated benzenesulfonamides | CA IX | Low picomolar |

| Benzenesulfonamides carrying benzamide moiety | AChE | 8.91 ± 1.65 - 34.02 ± 5.90 |

Data is indicative and sourced from studies on analogous compounds.[10]

Conclusion

4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide is a novel compound with significant therapeutic potential, primarily as a carbonic anhydrase inhibitor. The combination of a potent zinc-binding sulfonamide group with an activating trifluoromethyl substituent and strategically placed bromo and N-butyl groups suggests the possibility of high potency and isoform selectivity. The experimental protocols outlined in this guide provide a clear path forward for the elucidation of its precise mechanism of action and the validation of its therapeutic potential. Further research into this promising molecule is highly warranted.

References

-

N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241. PubChem. Available from: [Link]

-

Chemical Information Review Document for N-Butylbenzenesulfonamide [CAS No. 3622-84-2]. National Toxicology Program (NTP). Available from: [Link]

-

Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science. Available from: [Link]

-

Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. National Institutes of Health (NIH). Available from: [Link]

-

Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. National Institutes of Health (NIH). Available from: [Link]

-

Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. National Institutes of Health (NIH). Available from: [Link]

-

Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health (NIH). Available from: [Link]

-

4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. ResearchGate. Available from: [Link]

-

(PDF) 4-Bromo-N-cyclohexylbenzenesulfonamide. ResearchGate. Available from: [Link]

-

Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. National Institutes of Health (NIH). Available from: [Link]

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. National Institutes of Health (NIH). Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health (NIH). Available from: [Link]

-

4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide. Pharmaffiliates. Available from: [Link]

-

Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. National Institutes of Health (NIH). Available from: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available from: [Link]

-

The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl). National Institutes of Health (NIH). Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 10. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Linchpin in the Design of Modern Benzenesulfonamide-Based Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzenesulfonamide scaffold is a venerable pharmacophore, central to a multitude of clinically significant drugs.[1] Its therapeutic versatility is often unlocked and optimized through strategic molecular modifications. Among these, the incorporation of a trifluoromethyl (CF₃) group stands out as a powerful and frequently employed strategy in modern medicinal chemistry.[2] This technical guide provides an in-depth exploration of the multifaceted role of the trifluoromethyl group in benzenesulfonamide derivatives. We will dissect the profound influence of the CF₃ group on the physicochemical properties, pharmacokinetic profile, and pharmacodynamic behavior of these molecules. This guide will move beyond a mere recitation of facts to provide a causal understanding of why this unique functional group is so critical, supported by quantitative data, detailed experimental protocols, and visual schematics to empower researchers in their drug discovery endeavors.

The Foundational Scaffolds: A Tale of Two Moieties

Before delving into their synergistic interplay, it is crucial to understand the intrinsic properties of both the benzenesulfonamide core and the trifluoromethyl group.

The Benzenesulfonamide Core: More Than a Structural Anchor

The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, found in drugs ranging from diuretics and antidiabetic agents to anticancer and anti-inflammatory drugs.[1] Its utility stems from several key features:

-

Zinc-Binding Capability: The primary sulfonamide group (-SO₂NH₂) is an excellent zinc-binding group, enabling the inhibition of various zinc-containing enzymes, most notably the carbonic anhydrases (CAs).[1]

-

Hydrogen Bonding: The sulfonamide group can act as both a hydrogen bond donor (via the N-H protons) and acceptor (via the sulfonyl oxygens), facilitating strong interactions with biological targets.

-

Synthetic Tractability: The synthesis of benzenesulfonamide derivatives is generally straightforward, often involving the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine.[3]

The Trifluoromethyl Group: A "Super" Substituent

The trifluoromethyl (CF₃) group is often considered a "super" substituent due to its unique and powerful combination of electronic and steric properties.[4] Its introduction into a molecule can dramatically alter its character.[5]

-

Strong Electron-Withdrawing Nature: With three highly electronegative fluorine atoms, the CF₃ group is one of the most potent electron-withdrawing groups used in medicinal chemistry.[6][7] This is primarily an inductive effect, which can significantly modulate the electronic properties of the aromatic ring and adjacent functional groups.[7][8]

-

Enhanced Lipophilicity: The CF₃ group is highly lipophilic, a property that can improve a molecule's ability to cross cellular membranes and reach its target.[9] This is quantified by the Hansch-Fujita π constant, a measure of a substituent's contribution to lipophilicity, which is +0.88 for the CF₃ group.[4][6]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[4][10] This makes the CF₃ group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][11]

-

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other groups like methyl (-CH₃) or chlorine (-Cl).[12] While sterically larger than a methyl group, it can occupy similar binding pockets and offer significant advantages in terms of metabolic stability and electronic profile.[10]

The Synergistic Impact: Trifluoromethylation of Benzenesulfonamides

When a trifluoromethyl group is introduced onto the benzene ring of a benzenesulfonamide, a powerful synergy emerges, leading to profound and often beneficial changes in the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic properties.

Modulation of Physicochemical Properties

The introduction of a CF₃ group brings about predictable and controllable changes to the core benzenesulfonamide scaffold.

-

Acidity (pKa): The strong electron-withdrawing nature of the CF₃ group increases the acidity of the sulfonamide N-H proton.[13] By pulling electron density away from the sulfonamide moiety, it stabilizes the resulting conjugate base (anion), thus lowering the pKa. This modulation can be critical for optimizing binding interactions with target enzymes, where a specific ionization state may be required.

-

Lipophilicity (LogP): As a highly lipophilic substituent, the CF₃ group significantly increases the overall lipophilicity (LogP) of the benzenesulfonamide derivative.[14] This is a crucial parameter for tuning membrane permeability and bioavailability.[10][15] However, excessive lipophilicity can lead to poor aqueous solubility and increased off-target toxicity, necessitating a careful balance.[6]

The following table summarizes the key physicochemical impacts:

| Property | Influence of CF₃ Group | Rationale & Consequence |

| pKa | Decreases (more acidic) | Strong inductive electron-withdrawal stabilizes the sulfonamide anion.[13] |

| Lipophilicity (LogP) | Increases | The CF₃ group is inherently lipophilic (Hansch π = +0.88).[4][6] |

| Metabolic Stability | Increases | High C-F bond strength resists enzymatic cleavage by CYPs.[4][10] |

Enhancing Pharmacokinetic Profiles

One of the primary reasons for incorporating a CF₃ group is to improve a drug candidate's pharmacokinetic profile.[2][4]

-

Blocking Metabolic Hotspots: A common strategy in drug design is to replace a metabolically labile group, such as a methyl group, with a CF₃ group.[11][12] The CF₃ group is highly resistant to oxidative metabolism, effectively blocking this metabolic pathway and increasing the drug's half-life and oral bioavailability.[11][15]

-

Improving Membrane Permeability: By increasing lipophilicity, the CF₃ group can enhance a compound's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted drugs.[10][15]

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol is a standard method to assess the metabolic stability of a compound, comparing a parent molecule to its trifluoromethylated derivative.[11]

Objective: To determine the rate of metabolic clearance of a test compound upon incubation with liver microsomes.[11]

Materials:

-

Test compounds (e.g., a methyl-substituted benzenesulfonamide and its CF₃-substituted analog)

-

Pooled human liver microsomes (HLMs)

-

Phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

-

Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

-

96-well plates, incubator, LC-MS/MS system

Methodology:

-